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Compound of Interest

Compound Name: BMS711939

Cat. No.: B15542146

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha
(PPAROQ) agonist.[1][2] As a ligand-activated transcription factor, PPARa is a key regulator of
lipid and lipoprotein metabolism, primarily in the liver.[1] BMS-711939 has demonstrated
significant preclinical efficacy and a favorable safety profile, making it a subject of interest in the
development of therapies for dyslipidemia.[1] This document provides an in-depth guide to the
chemical properties and molecular structure of BMS-711939.

Chemical Properties

The fundamental chemical and physical properties of BMS-711939 are summarized in the table
below for clear reference and comparison.
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Property Value Source

Molecular Formula C22H20CIFN206 [2][3]

Molecular Weight 462.86 g/mol [3]
N-((5-((2-(4-chlorophenyl)-5-
methyl-4-oxazolyl)methoxy)-2-

IUPAC Name Y Y Y) [3]
fluorophenyl)methyl)-N-
(methoxycarbonyl)glycine

CAS Number 1000998-62-8 [2]
Cclc(COc2ccc(c(c2)CN(CC(=

SMILES 0)O)C(=0)OC)F)nc(- [3]
c3ccc(cc3)Clol

Stereochemistry Achiral [3]

EC50 for human PPARa 4 nM [11[2]

Selectivity vs human PPARy

>1000-fold (EC50 = 4.5 uM)

[1]

Selectivity vs human PPARd

>1000-fold (EC50 > 100 uM)

[1]

Molecular Structure

BMS-711939 is an oxybenzylglycine-based compound.[1] Its molecular structure is

characterized by a central glycine scaffold N-substituted with a methoxycarbonyl group and a

substituted benzyl group. This benzyl group is in turn linked via an ether bond to a 2,5-

disubstituted oxazole ring. The key structural features include:

» A glycine core which serves as the backbone of the molecule.

e An oxybenzyl moiety with a fluorine substituent on the phenyl ring.

» A heterocyclic oxazole ring substituted with a methyl group and a 4-chlorophenyl group.

The specific arrangement of these functional groups is crucial for its high affinity and selective

binding to the PPARa ligand-binding domain.
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Mechanism of Action and Signaling Pathway

BMS-711939 functions as a selective agonist for PPARa. Upon binding, it induces a
conformational change in the receptor, leading to the recruitment of coactivator proteins and
the subsequent regulation of target gene expression. These genes are primarily involved in

lipid metabolism.
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Caption: Simplified signaling pathway of BMS-711939 as a PPARa agonist.

Experimental Protocols
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Synthesis of BMS-711939

The synthesis of BMS-711939 can be achieved through a multi-step process as described in
the literature.[1] A general workflow is outlined below.

Synthesis of BMS-711939

Click to download full resolution via product page
Caption: General synthetic workflow for BMS-711939.
Key Experimental Steps:

o Reductive Amination: A fluoro-substituted hydroxybenzaldehyde undergoes reductive
amination with glycine methyl ester hydrochloride to yield a secondary amine.[1]

o Carbamate Formation: The resulting secondary amine is reacted with methyl chloroformate
to form the corresponding methyl carbamate.[1]

» Alkylation: The phenolic group of the methyl carbamate is alkylated with 4-(chloromethyl)-2-
(4-chlorophenyl)-5-methyloxazole in the presence of a base.[1]

o Hydrolysis: The final step involves the basic hydrolysis of the methyl ester to yield the
carboxylic acid, BMS-711939.[1]

PPAR-GAL4 Transactivation Assay

The potency and selectivity of BMS-711939 are determined using a PPAR-GAL4
transactivation assay.[1] This is a cell-based assay that measures the ability of a compound to
activate a specific PPAR subtype.

Methodology:
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e Cell Line: A suitable mammalian cell line is used.
e Transfection: The cells are transiently transfected with two plasmids:

o An expression vector for a fusion protein containing the ligand-binding domain (LBD) of a
human PPAR subtype (q, y, or ) and the DNA-binding domain (DBD) of the yeast
transcription factor GAL4.

o Areporter plasmid containing a luciferase gene under the control of a promoter with GAL4
upstream activating sequences (UAS).

o Compound Treatment: The transfected cells are incubated with varying concentrations of
BMS-711939.

e Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is
measured. The light output is proportional to the activation of the PPAR-LBD.

o Data Analysis: The EC50 values are calculated from the dose-response curves to determine
the potency of the compound for each PPAR subtype.

Selectivity Profile

A key feature of BMS-711939 is its high selectivity for PPARa over the other two subtypes,
PPARy and PPARJ. This selectivity is important for minimizing potential side effects associated
with the activation of other PPAR subtypes.
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Caption: Agonist activity and selectivity of BMS-711939 for PPAR subtypes.

Conclusion

BMS-711939 is a well-characterized, potent, and selective PPARa agonist with a distinct
chemical structure that contributes to its pharmacological profile. The information presented in
this guide, including its chemical properties, molecular structure, mechanism of action, and
experimental protocols, provides a solid foundation for researchers and scientists working on
the development of novel therapies for metabolic disorders. The high selectivity of BMS-
711939 for PPARQ underscores its potential as a targeted therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542146?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

